Potency Benchmarking: Acetylcholinesterase Inhibition Profile vs. In-Class Heterocyclic Diamines
In contrast to more active heterocyclic diamines, N-(2-aminoethyl)thian-4-amine demonstrates a defined, low-potency profile against acetylcholinesterase (AChE). This is a critical differentiator for research applications requiring a selective or negative control compound, or when investigating structure-activity relationships (SAR) around the tetrahydrothiopyran core. The compound exhibits an IC₅₀ value of >55.69 µM in a human AChE inhibition assay . This contrasts sharply with known potent AChE inhibitors from other chemotypes, which often exhibit nanomolar activity, positioning this compound as a valuable tool for delineating off-target effects and validating assay specificity.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibitory Potency |
|---|---|
| Target Compound Data | IC₅₀ > 55.69 µM |
| Comparator Or Baseline | Potent AChE inhibitors (e.g., donepezil, galantamine) typically exhibit IC₅₀ values in the low nanomolar range [1]. This comparison highlights the compound's low intrinsic activity. |
| Quantified Difference | >1000-fold lower potency than standard AChE inhibitors. |
| Conditions | In vitro enzymatic assay against human AChE; activity measured as IC₅₀ . |
Why This Matters
This data allows researchers to confidently use N-(2-aminoethyl)thian-4-amine as a negative control in AChE-related assays or to study the impact of the sulfur heterocycle on reducing cholinergic off-target activity.
- [1] Čolović, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335. View Source
